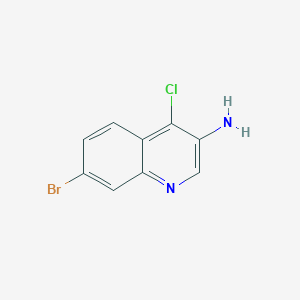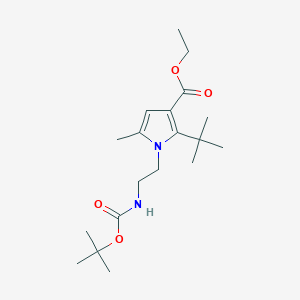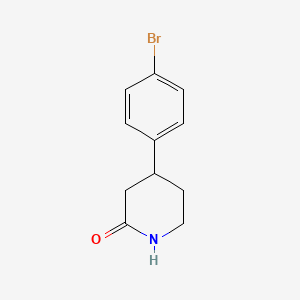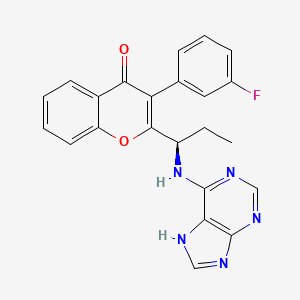
6-クロロ-4-(トリフルオロメチル)ピリジン-3-アミン
説明
6-Chloro-4-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4ClF3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, is a topic of ongoing research. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine include a molecular weight of 196.558, a density of 1.5±0.1 g/cm3, a boiling point of 278.5±35.0 °C at 760 mmHg, and a flash point of 122.2±25.9 °C .
科学的研究の応用
農薬用途
6-クロロ-4-(トリフルオロメチル)ピリジン-3-アミンを含むトリフルオロメチルピリジンは、活性農薬成分における主要な構造モチーフです . これらは、害虫から作物を保護するために使用されます . フルアジフォップ-ブチルは、農薬市場に導入された最初のトリフルオロメチルピリジン誘導体であり、それ以降、20種類以上の新しいトリフルオロメチルピリジン含有農薬がISO一般名を取得しています .
医薬品用途
トリフルオロメチルピリジンは、医薬品および獣医業界でも使用されています . トリフルオロメチルピリジン部分を含む5つの医薬品と2つの獣医用製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
新規分子の合成
6-クロロ-4-(トリフルオロメチル)ピリジン-3-アミンは、新規イミダゾ[1,2-a]ピリジン-クマリンハイブリッド分子の合成における反応剤として作用することができます . これらの分子は、C型肝炎の治療に使用できる可能性のあるNS5Bの潜在的な阻害剤です .
商業製品の生産
6-クロロ-4-(トリフルオロメチル)ピリジン-3-アミンを使用して生成できる3-(トリフルオロメチル)ピリジン(2,3-CTF)は、いくつかの商業製品の生産に使用されます .
FDA承認薬
6-クロロ-4-(トリフルオロメチル)ピリジン-3-アミンから誘導されたものを含む、トリフルオロメチル基含有薬は、FDAによって承認されています . これらの薬は、さまざまな病気や障害に使用されます .
新しい化学プロセス
6-クロロ-4-(トリフルオロメチル)ピリジン-3-アミンは、他の化合物を生成するための新しい化学プロセスで使用できます . たとえば、2-(3,5-ビス(トリフルオロメチル)フェニル)-N-(6-クロロ-4-(4-フルオロ-2-メチルフェニル)ピリジン-3-イル)-N,2-ジメチルプロパンアミドの生成に使用できます .
作用機序
将来の方向性
The demand for TFMP derivatives, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
生化学分析
Biochemical Properties
6-Chloro-4-(trifluoromethyl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the trifluoromethylation process, which is crucial in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity.
Cellular Effects
The effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of pyridine derivatives . Additionally, it can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 6-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the trifluoromethylation process by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-4-(trifluoromethyl)pyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-Chloro-4-(trifluoromethyl)pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in the metabolism of pyridine derivatives . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCRBPWLAGKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




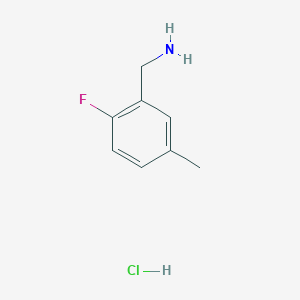
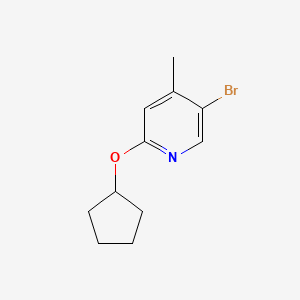
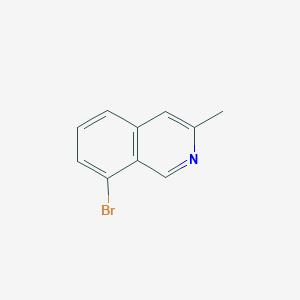

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

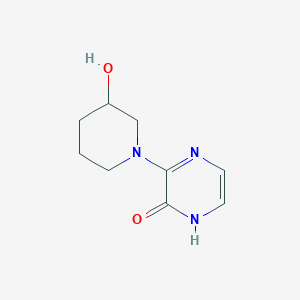
![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)
